molecular formula C7H7AsN2O2 B13750142 Arsine, 4-carbamidophenyloxo- CAS No. 2490-89-3

Arsine, 4-carbamidophenyloxo-

Cat. No.: B13750142
CAS No.: 2490-89-3
M. Wt: 226.06 g/mol
InChI Key: WWXFAARCKPTHAQ-UHFFFAOYSA-N
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Description

(4-arsorosophenyl)urea is an organoarsenic compound with the molecular formula C7H7AsN2O2 It is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-arsorosophenyl)urea typically involves the reaction of 4-arsorosophenylamine with isocyanates or carbamoyl chlorides. One common method is the reaction of 4-arsorosophenylamine with phenyl isocyanate in an organic solvent such as dichloromethane, under mild conditions. The reaction proceeds smoothly to yield (4-arsorosophenyl)urea as the primary product .

Industrial Production Methods

Industrial production of (4-arsorosophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-arsorosophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-arsorosophenyl)urea can yield arsenic(V) compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

(4-arsorosophenyl)urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-arsorosophenyl)urea involves its interaction with specific molecular targets and pathways. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. Additionally, the compound can interfere with DNA synthesis and repair mechanisms, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: Similar to (4-arsorosophenyl)urea, thiourea contains a sulfur atom instead of an arsenic atom.

    Phenylurea: This compound has a phenyl group attached to a urea moiety, similar to (4-arsorosophenyl)urea, but lacks the arsenic atom.

Uniqueness

(4-arsorosophenyl)urea is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties

Properties

CAS No.

2490-89-3

Molecular Formula

C7H7AsN2O2

Molecular Weight

226.06 g/mol

IUPAC Name

(4-arsorosophenyl)urea

InChI

InChI=1S/C7H7AsN2O2/c9-7(11)10-6-3-1-5(8-12)2-4-6/h1-4H,(H3,9,10,11)

InChI Key

WWXFAARCKPTHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)[As]=O

Origin of Product

United States

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